molecular formula C7H7IO2 B1320510 5-(Hydroxymethyl)-2-iodophenol CAS No. 773869-57-1

5-(Hydroxymethyl)-2-iodophenol

Cat. No.: B1320510
CAS No.: 773869-57-1
M. Wt: 250.03 g/mol
InChI Key: VIWWSAGABDIIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-iodophenol typically involves the iodination of 2-hydroxybenzyl alcohol. One common method is the reaction of 2-hydroxybenzyl alcohol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 2-iodophenol, with the hydroxymethyl group being converted to a methyl group. Reducing agents such as sodium borohydride are typically used.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium azide in a polar aprotic solvent.

Major Products:

    Oxidation: 5-Formyl-2-iodophenol or 5-Carboxy-2-iodophenol.

    Reduction: 2-Iodophenol.

    Substitution: 5-(Azidomethyl)-2-iodophenol or 5-(Cyanomethyl)-2-iodophenol.

Scientific Research Applications

5-(Hydroxymethyl)-2-iodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of iodinated compounds.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-iodophenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group can undergo oxidation or reduction, while the iodine atom can be involved in substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

    5-(Hydroxymethyl)furfural: Similar in having a hydroxymethyl group but differs in the core structure (furan ring instead of phenol).

    2-Iodophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    5-(Chloromethyl)-2-iodophenol: Similar structure but with a chlorine atom instead of a hydroxyl group, leading to different reactivity.

Uniqueness: 5-(Hydroxymethyl)-2-iodophenol is unique due to the combination of the hydroxymethyl group and the iodine atom on the phenol ring, which provides a versatile platform for various chemical transformations

Properties

IUPAC Name

5-(hydroxymethyl)-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWWSAGABDIIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594688
Record name 5-(Hydroxymethyl)-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773869-57-1
Record name 3-Hydroxy-4-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773869-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Hydroxymethyl)-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)-2-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) was added 1 M borane THF solution (240 mL, 240 mmol) by small portions, and the mixture was stirred at 60° C. for 2 hr. Water was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with diisopropyl ether and hexane to give the title compound (17.4 g, yield 88%) as a white solid.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)-2-iodophenol
Reactant of Route 2
5-(Hydroxymethyl)-2-iodophenol
Reactant of Route 3
5-(Hydroxymethyl)-2-iodophenol
Reactant of Route 4
5-(Hydroxymethyl)-2-iodophenol
Reactant of Route 5
Reactant of Route 5
5-(Hydroxymethyl)-2-iodophenol
Reactant of Route 6
Reactant of Route 6
5-(Hydroxymethyl)-2-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.